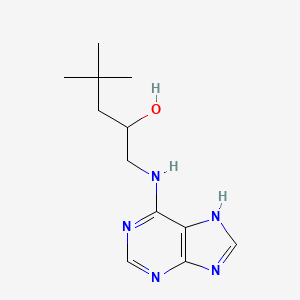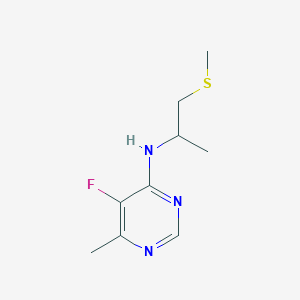
5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMSP and is a pyrimidine analog that has shown promising results in various studies.
作用机制
The exact mechanism of action of FMSP is not fully understood. However, studies have suggested that FMSP exerts its anticancer and antiviral effects by targeting various enzymes and signaling pathways. For example, FMSP has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its antitumor activity. FMSP has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in viral replication, which may contribute to its antiviral activity.
Biochemical and Physiological Effects
FMSP has been shown to have various biochemical and physiological effects. In vitro studies have shown that FMSP can induce apoptosis and cell cycle arrest in cancer cells. FMSP has also been shown to inhibit the growth of cancer cells by interfering with DNA synthesis and repair. In addition, FMSP has been shown to inhibit viral replication by targeting viral enzymes and interfering with viral entry and assembly.
实验室实验的优点和局限性
One of the main advantages of using FMSP in lab experiments is its potent anticancer and antiviral activity. FMSP has been shown to be effective against various cancer cell lines and viruses, making it a promising compound for further research. Another advantage of FMSP is its relative ease of synthesis, which makes it readily available for use in lab experiments.
However, there are also some limitations to using FMSP in lab experiments. One limitation is its potential toxicity, as FMSP has been shown to be toxic to normal cells at high concentrations. Another limitation is its limited solubility, which may make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on FMSP. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective anticancer and antiviral therapies. Another area of research is to explore the potential of FMSP in combination with other drugs or therapies, which may enhance its efficacy and reduce potential toxicity. Additionally, further studies are needed to assess the safety and efficacy of FMSP in animal models and clinical trials, which may lead to its eventual use in the treatment of cancer and viral infections.
合成方法
The synthesis of FMSP involves the reaction of 5-fluoro-6-methyl-2,4-diaminopyrimidine with 1-methylthio-2-propanol in the presence of a base. This reaction results in the formation of the desired product, FMSP, which can be purified using various techniques such as column chromatography or recrystallization.
科学研究应用
FMSP has been extensively studied for its potential applications in scientific research. One of the main areas of research is its use as an anticancer agent. Studies have shown that FMSP has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. FMSP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research for FMSP is its potential as an antiviral agent. Studies have shown that FMSP has activity against various viruses, including HIV-1, hepatitis B, and hepatitis C. FMSP has been shown to inhibit viral replication by targeting viral enzymes and interfering with viral entry and assembly.
属性
IUPAC Name |
5-fluoro-6-methyl-N-(1-methylsulfanylpropan-2-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3S/c1-6(4-14-3)13-9-8(10)7(2)11-5-12-9/h5-6H,4H2,1-3H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPUPGPNTIEYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC(C)CSC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)






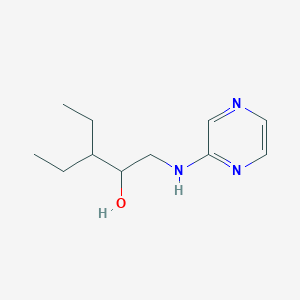
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]thian-4-amine](/img/structure/B6628968.png)
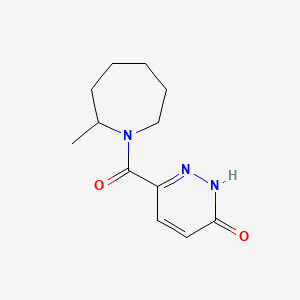
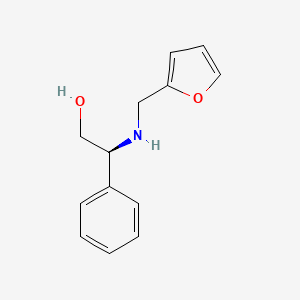
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)
